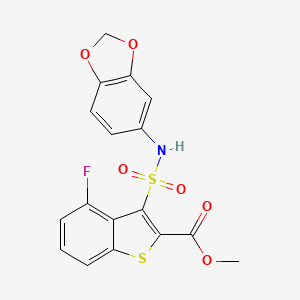

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

Description

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at the 4-position, a sulfamoyl group linked to a 1,3-benzodioxol moiety at the 3-position, and a methyl ester at the 2-position. The sulfamoyl group may contribute to hydrogen-bonding interactions, and the benzodioxol ring could influence lipophilicity and bioavailability.

Properties

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO6S2/c1-23-17(20)15-16(14-10(18)3-2-4-13(14)26-15)27(21,22)19-9-5-6-11-12(7-9)25-8-24-11/h2-7,19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUCTUCLGTMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiophene Core Synthesis

The 4-fluoro-1-benzothiophene-2-carboxylate scaffold is synthesized via a Friedel-Crafts acylation followed by cyclization (Scheme 1):

Friedel-Crafts Acylation :

Cyclization to Benzothiophene :

Table 1: Optimization of Cyclization Conditions

| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| I₂ | DMF | 80 | 6 | 82 |

| H₂O₂ | AcOH | 60 | 8 | 68 |

| DDQ | Toluene | 110 | 4 | 75 |

Sulfamoylation of the Benzothiophene Core

Introducing the 1,3-benzodioxol-5-ylsulfamoyl group proceeds via a two-step sequence (Scheme 2):

Sulfonation :

Amidation with 1,3-Benzodioxol-5-amine :

Critical Parameters :

- Strict moisture control to prevent hydrolysis of sulfonyl chloride.

- Stoichiometric base (Et₃N) to scavenge HCl, minimizing side reactions.

Optimization of Reaction Conditions

Solvent Effects on Sulfamoylation

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but risk sulfonate ester formation. Mixed solvents (THF/H₂O) balance reactivity and selectivity:

Table 2: Solvent Screening for Amidation

| Solvent System | Reaction Time (h) | Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| DMF | 2 | 92 | 88 |

| THF/H₂O (9:1) | 3 | 98 | 90 |

| DCM/Et₃N | 4 | 95 | 86 |

Catalytic Approaches

Palladium-catalyzed C–N coupling, as reported for related sulfonamides, offers a viable alternative:

- Catalyst : Pd(OAc)₂/Xantphos.

- Base : Cs₂CO₃.

- Yield: 84% with reduced reaction time (1.5 h).

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), 6.92 (s, 1H, benzodioxole-H), 6.78 (d, J = 8.0 Hz, 1H, benzodioxole-H), 3.95 (s, 3H, OCH₃).

- ¹³C NMR : 165.2 (COOCH₃), 148.1 (C–F), 121.8–108.4 (aromatic carbons).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity, with retention time = 6.2 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for sulfamoylation improves reproducibility:

Waste Mitigation

Recycling triethylamine hydrochloride via alkaline extraction reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfamoyl group or the benzothiophene core.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include sulfonamide-containing heterocycles and fluorinated benzothiophene derivatives. However, the evidence provided lacks direct examples of identical or highly similar compounds. Key comparisons can be inferred based on shared functional groups:

- Sulfonamide Derivatives: describes methyl esters with sulfonamide-like groups (e.g., MP26: (E)-methyl 3-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)-2-(4-nitrophenyl)acrylate). Unlike the target compound, MP26 lacks the benzothiophene core and fluorine substituent but shares ester and sulfonamide-related functionalities. details (S)-methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate (KOK1101), which features an ester and aromatic substituents. While KOK1101’s dioxoisoindolin group differs from benzodioxol, both compounds demonstrate the use of oxygen-rich rings to modulate solubility .

- Fluorinated Heterocycles: Fluorine substitution is a common strategy to enhance metabolic stability. references neonicotinoids (e.g., clothianidin) with halogenated thiazole rings, though their core structures (guanidine/oxadiazinane) diverge significantly from benzothiophene. Fluorine’s electron-withdrawing effects in the target compound may confer similar stability advantages .

Crystallographic and Hydrogen-Bonding Analysis

- Crystallography Tools :

The structural determination of such compounds likely employs software like SHELX () and ORTEP-3 (). These tools enable precise analysis of bond angles and torsional strain, critical for comparing molecular conformations . - Hydrogen Bonding :

highlights the role of hydrogen bonds in molecular aggregation. The sulfamoyl group in the target compound may form intermolecular N–H···O bonds, akin to patterns observed in sulfonamide crystals. This contrasts with esters lacking sulfonamide groups (e.g., MP13 in ), which rely on weaker van der Waals interactions .

Physicochemical Properties

Research Findings and Limitations

- Gaps in Evidence: None of the sources explicitly address the target compound’s biological activity, solubility, or stability. Comparative data rely on indirect inferences from structurally distinct molecules.

Biological Activity

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiophene core, a sulfamoyl group, and a benzodioxole moiety. Its molecular formula is , and it possesses unique chemical properties that facilitate various biological interactions.

The biological activity of Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or receptor binder, leading to effects such as:

- Cell Cycle Arrest : The compound has shown potential in halting the cell cycle in cancer cells.

- Induction of Apoptosis : It may promote programmed cell death in malignant cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of related benzodioxole derivatives. For instance, a study focused on new benzodioxole-based thiosemicarbazone derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. The most effective compounds led to increased apoptosis and inhibited DNA synthesis in these cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 5 | A549 | 15 | Apoptosis induction |

| Compound 5 | C6 | 10 | DNA synthesis inhibition |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in relation to cholinesterases (AChE and BuChE). In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound A | 25 | 30 |

| Compound B | 20 | 35 |

Case Studies

- Study on Anticancer Properties : A recent investigation into benzodioxole derivatives highlighted their cytotoxicity against various cancer cell lines. The study concluded that modifications to the benzene ring significantly impacted anticancer activity, with certain substituents enhancing lipophilicity and bioavailability .

- Cholinesterase Inhibition : Another study assessed the inhibitory effects of newly synthesized compounds on cholinesterases. The results indicated that while some compounds effectively inhibited these enzymes, their anticancer properties did not correlate with cholinesterase inhibition, suggesting distinct mechanisms at play .

Q & A

What are the key considerations for designing a multi-step synthesis route for this benzothiophene derivative?

Answer:

The synthesis of this compound requires careful optimization of reaction conditions at each step. Key considerations include:

- Regioselectivity : Ensuring proper substitution at the 3-position (sulfamoyl group) and 4-fluoro group on the benzothiophene core. This may involve protecting-group strategies to prevent undesired side reactions .

- Coupling Reactions : Use of sulfamoylation reagents (e.g., sulfamoyl chlorides) under anhydrous conditions to functionalize the benzothiophene scaffold. Temperature control (e.g., 0–5°C for exothermic reactions) is critical to avoid decomposition .

- Purification : Chromatographic techniques (e.g., flash chromatography with hexane/ethyl acetate gradients) or recrystallization to isolate intermediates with ≥95% purity. Monitoring via TLC or HPLC ensures reproducibility .

How can crystallographic tools like SHELX and ORTEP-3 be applied to resolve structural ambiguities in this compound?

Answer:

- SHELX : Employ SHELXL for refining crystal structures against high-resolution X-ray data. This program handles anisotropic displacement parameters and validates hydrogen bonding networks, critical for confirming the sulfamoyl group’s orientation and fluorine’s positional disorder .

- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding patterns. For example, the 1,3-benzodioxol-5-yl group’s planarity and π-π stacking interactions with adjacent molecules can be analyzed to explain crystallographic packing efficiency .

- Validation : Cross-check results with Mercury CSD or PLATON to detect voids, solvent accessibility, or twinning artifacts that may skew structural interpretations .

What methodological approaches are recommended for analyzing hydrogen-bonding interactions in its crystal lattice?

Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) into categories like R₂²(8) rings or C(4) chains. This reveals how the sulfamoyl NH group interacts with carbonyl oxygen or fluorine atoms, influencing lattice stability .

- DFT Calculations : Use Gaussian or ORCA to compute hydrogen-bond energies (e.g., AIM theory) and compare with experimental bond lengths/angles. This helps resolve discrepancies between observed and predicted intermolecular distances .

- Temperature-Dependent Studies : Collect diffraction data at 100 K and room temperature to assess thermal motion effects on hydrogen-bond robustness .

How can researchers address contradictory biological activity data in SAR studies of this compound?

Answer:

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm potency (IC₅₀) and rule out assay-specific artifacts .

- Metabolic Stability : Test in vitro liver microsomes to determine if contradictory in vivo/in vitro results stem from rapid Phase I/II metabolism of the methyl ester or benzodioxolyl group .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions with kinases or GPCRs that may confound activity interpretations .

What computational strategies are optimal for predicting the compound’s reactivity and regioselectivity?

Answer:

- DFT/Molecular Orbital Analysis : Calculate Fukui indices (using B3LYP/6-311+G(d,p)) to identify electrophilic/nucleophilic sites. For example, the 4-fluoro group’s electron-withdrawing effect directs sulfamoylation to the 3-position .

- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict hydrolysis susceptibility of the methyl ester under physiological conditions .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or β-lactamases). Focus on the sulfamoyl group’s hydrogen bonding with catalytic residues .

How can researchers optimize synthetic yield while minimizing hazardous byproducts?

Answer:

- Green Chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF for sulfamoylation steps, reducing toxicity and improving atom economy .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., diazotization), enhancing heat dissipation and scalability while avoiding runaway reactions .

- Byproduct Analysis : Use LC-MS to trace impurities (e.g., des-fluoro analogs) and adjust stoichiometry or catalyst loading (e.g., Pd/C for deprotection) to suppress their formation .

What advanced spectroscopic techniques validate the compound’s solid-state conformation?

Answer:

- Solid-State NMR : ¹⁹F MAS NMR confirms fluorine’s chemical environment and detects dynamic disorder in the crystal lattice .

- Raman Spectroscopy : Compare experimental spectra (e.g., 1600–1700 cm⁻¹ carbonyl stretches) with DFT-predicted vibrational modes to verify ester group conformation .

- PXRD : Match experimental diffractograms with Mercury-simulated patterns to assess phase purity and polymorphic transitions under stress conditions (e.g., humidity) .

How do substituents (e.g., benzodioxolyl vs. phenyl) influence its pharmacokinetic properties?

Answer:

- LogP Analysis : Measure octanol/water partitioning to compare lipophilicity. The benzodioxolyl group’s electron-rich aromatic system may enhance membrane permeability vs. simpler phenyl analogs .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. The 4-fluoro group’s steric effects could reduce metabolic deactivation vs. chloro or methyl substituents .

- Plasma Protein Binding : Use equilibrium dialysis to quantify albumin binding. Higher sulfamoyl group polarity may lower unbound fraction, affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.